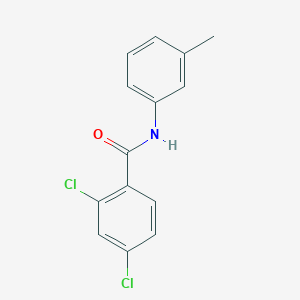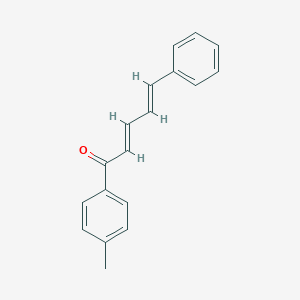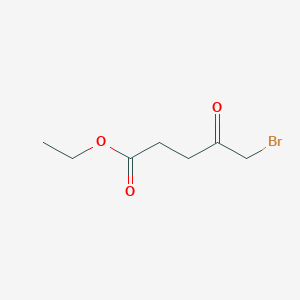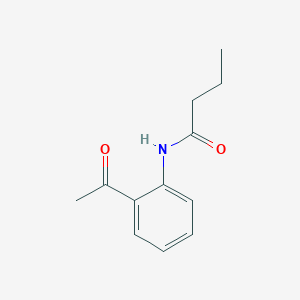
N-(2-acetylphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-acetylphenyl)butanamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester or Noopept, is a synthetic nootropic compound. It was developed in Russia in the early 1990s and is now widely used as a cognitive enhancer. Noopept is known for its ability to improve memory, learning, and concentration, making it a popular choice among students and professionals alike.
Wirkmechanismus
Noopept works by increasing the production of a protein called brain-derived neurotrophic factor (BDNF). BDNF is essential for the growth and survival of neurons in the brain. Noopept also increases the activity of acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemische Und Physiologische Effekte
Noopept has been found to have a number of biochemical and physiological effects. It increases the level of oxygen and glucose uptake in the brain, which can improve cognitive function. Noopept also increases the level of nerve growth factor (NGF), another protein that is important for the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Noopept in lab experiments is that it has a low toxicity and is well-tolerated by animals. Noopept is also relatively easy to administer, either orally or through injection. However, one limitation is that the effects of Noopept on cognitive function can be difficult to measure, as they are often subtle and may require specialized tests.
Zukünftige Richtungen
There are a number of potential future directions for research on Noopept. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Noopept's neuroprotective properties may make it a promising candidate for these conditions. Another area of interest is its potential use in enhancing athletic performance, as Noopept has been found to increase endurance and reduce fatigue in animal studies. Finally, there is ongoing research into the long-term effects of Noopept use, as well as its potential for abuse and addiction.
Synthesemethoden
Noopept is synthesized by combining phenylacetic acid with N-tert-butoxycarbonyl-L-prolylglycine ethyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting product is then deprotected with trifluoroacetic acid to yield Noopept.
Wissenschaftliche Forschungsanwendungen
Noopept has been extensively studied for its cognitive-enhancing properties. It has been shown to improve memory, learning, and concentration in both animal and human studies. Noopept has also been found to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Eigenschaften
CAS-Nummer |
138795-03-6 |
|---|---|
Produktname |
N-(2-acetylphenyl)butanamide |
Molekularformel |
C12H15NO2 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
N-(2-acetylphenyl)butanamide |
InChI |
InChI=1S/C12H15NO2/c1-3-6-12(15)13-11-8-5-4-7-10(11)9(2)14/h4-5,7-8H,3,6H2,1-2H3,(H,13,15) |
InChI-Schlüssel |
UWGPWWILADADDI-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC=C1C(=O)C |
Kanonische SMILES |
CCCC(=O)NC1=CC=CC=C1C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



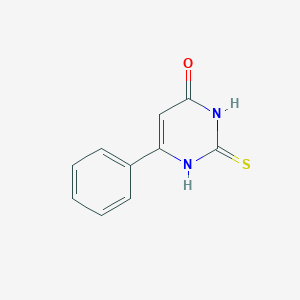
![4-(Bromomethyl)benzo[d][1,3]dioxole](/img/structure/B182611.png)


![1-Oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B182617.png)

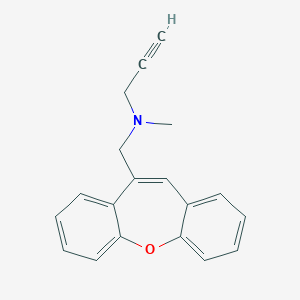
![N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B182620.png)


![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B182626.png)
